molecular formula C8H8F11O4P B14440994 Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate CAS No. 79338-99-1

Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate

Cat. No.: B14440994
CAS No.: 79338-99-1
M. Wt: 408.10 g/mol
InChI Key: LCGWLJIOHLUZNK-UHFFFAOYSA-N
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Description

Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 2,2,2-trifluoroethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds.

Scientific Research Applications

Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical research. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2,2-trifluoroethyl) ether: This compound shares the trifluoroethyl group but lacks the tetrafluoropropyl moiety.

    Bis(2,2,2-trifluoroethyl) carbonate: Another fluorinated compound with different functional groups.

    Bis(2,2,2-trifluoroethyl) phosphite: Similar in structure but with different phosphorus oxidation states.

Uniqueness

Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate is unique due to the combination of tetrafluoropropyl and trifluoroethyl groups, which confer distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.

Properties

CAS No.

79338-99-1

Molecular Formula

C8H8F11O4P

Molecular Weight

408.10 g/mol

IUPAC Name

bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate

InChI

InChI=1S/C8H8F11O4P/c9-4(10)6(13,14)1-21-24(20,23-3-8(17,18)19)22-2-7(15,16)5(11)12/h4-5H,1-3H2

InChI Key

LCGWLJIOHLUZNK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OP(=O)(OCC(C(F)F)(F)F)OCC(F)(F)F

Origin of Product

United States

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